Dammarenediol-I

Stereochemistry Biosynthetic Precursor Epimer

Dammarenediol-I (CAS 14351-28-1) is the (20R)-configured dammarane-type triterpenoid, the authentic biosynthetic precursor to protopanaxadiol-type ginsenosides. Its C-20 stereochemistry is critical: only the (20R)-isomer is recognized by downstream P450 monooxygenases and glycosyltransferases; the (20S)-epimer (dammarenediol-II) fails to bind. For HPLC reference standards, biosynthetic pathway reconstruction, or semisynthetic derivatization, unambiguous procurement of the (20R)-isomer is essential. Specify ≥98% purity by HPLC and request batch-specific certificates of analysis to confirm stereochemical integrity before purchase.

Molecular Formula C30H52O2
Molecular Weight 444.7 g/mol
CAS No. 14351-28-1
Cat. No. B080845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDammarenediol-I
CAS14351-28-1
Molecular FormulaC30H52O2
Molecular Weight444.7 g/mol
Structural Identifiers
SMILESCC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)O)C)C)C)O)C
InChIInChI=1S/C30H52O2/c1-20(2)10-9-16-30(8,32)22-13-18-28(6)21(22)11-12-24-27(5)17-15-25(31)26(3,4)23(27)14-19-29(24,28)7/h10,21-25,31-32H,9,11-19H2,1-8H3/t21-,22+,23+,24-,25+,27+,28-,29-,30-/m1/s1
InChIKeyNLHQJXWYMZLQJY-AYHBXSNGSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dammarenediol-I (CAS 14351-28-1) – Core Identity and Procurement-Relevant Characteristics


Dammarenediol-I (CAS 14351-28-1) is a tetracyclic dammarane-type triterpenoid with the molecular formula C₃₀H₅₂O₂ and a molecular weight of 444.73 g/mol [1]. Its structure features a dammarane skeleton bearing a double bond at C-24 and hydroxyl groups at the 3β- and 20-positions . Crucially, dammarenediol-I possesses the (20R)-configuration, which distinguishes it stereochemically from its C-20 epimer dammarenediol-II (20S) and aligns it with the configuration of protopanaxadiol [2][3]. This single stereochemical feature has profound consequences for biological recognition, biosynthetic processing, and downstream pharmacological potential.

Why Dammarenediol-II or Other In-Class Triterpenoids Cannot Substitute for Dammarenediol-I


The dammarane-type triterpenoids share a common tetracyclic nucleus but differ critically in stereochemistry at C-20 and in side-chain functionality. Dammarenediol-I bears the (20R)-configuration, whereas its closest structural analog, dammarenediol-II, is the (20S)-epimer [1]. This single stereocenter inversion alters the spatial orientation of the C-20 hydroxyl group, which dictates the compound's recognition by biosynthetic enzymes (e.g., dammarenediol synthase vs. downstream glycosyltransferases) and its interaction with biological targets. Consequently, generic substitution with the (20S)-epimer or with other dammarane scaffolds such as lupeol or β-amyrin—which arise from divergent cyclization pathways [2]—cannot reproduce the same biological readout, making unambiguous procurement of the (20R)-isomer essential for reproducible research.

Quantitative Differentiation Evidence for Dammarenediol-I Against Key Comparators


C-20 Absolute Configuration: (20R) vs. (20S) Enantiomeric Discrimination

Dammarenediol-I is the (20R)-epimer, while its closest structural analog, dammarenediol-II, is the (20S)-epimer . Chemical correlation studies have established that the (20R)-configuration of dammarenediol-I matches that of protopanaxadiol, a key ginsenoside precursor, and is essential for downstream enzymatic glycosylation [1]. Procurement of the incorrect epimer would therefore lead to failure in biosynthetic pathway reconstitution or in structure-activity relationship (SAR) studies.

Stereochemistry Biosynthetic Precursor Epimer

Biosynthetic Pathway Specificity: Dammarenediol-I vs. Lupeol and β-Amyrin

Dammarenediol-I, lupeol, and β-amyrin are all derived from (3S)-2,3-oxidosqualene, but they are produced by distinct oxidosqualene cyclases (OSCs). Dammarenediol synthase (DS) generates the tetracyclic dammarane core with the (20R)-configuration, whereas lupeol synthase (LS) produces the pentacyclic lupane structure, and β-amyrin synthase (β-AS) yields the pentacyclic oleanane scaffold [1][2]. These structural differences preclude interchangeability in biosynthetic pathway engineering or in studies targeting scaffold-specific biological activities.

Triterpene Biosynthesis Oxidosqualene Cyclase Pathway Engineering

Natural Source Specificity: Plant Occurrence of Dammarenediol-I

Dammarenediol-I has been isolated and identified from the resins of Hopea pubescens (Dipterocarpaceae), along with hydroxydammarenone-I and oleanolic acid [1]. In contrast, dammarenediol-II is more commonly reported in Panax species and in some Betula species. This differential natural distribution can be exploited for chemotaxonomic authentication and procurement of isomerically pure material from specific botanical sources.

Phytochemistry Chemotaxonomy Isolation

Physicochemical Property Comparison: Dammarenediol-I vs. Dammarenediol-II

Predicted physicochemical parameters for dammarenediol-I include a boiling point of 529.4 °C, a density of 0.993 g/cm³, and a topological polar surface area (TPSA) of 40.5 Ų [1]. While dammarenediol-II shares the same molecular formula, its different C-20 configuration influences its three-dimensional shape and potentially its chromatographic behavior, solubility, and melting point. Published experimental values for dammarenediol-II's properties are similarly scarce, making the available data for dammarenediol-I the primary reference point for procurement specifications.

Physicochemical Characterization Quality Control Analytical Chemistry

Procurement Application Scenarios for Dammarenediol-I Driven by Differentiation Evidence


Stereochemistry-Critical Ginsenoside Precursor Research

When constructing biosynthetic pathways for dammarane-type ginsenosides, only the (20R)-epimer dammarenediol-I can serve as the authentic substrate for downstream P450 monooxygenases and glycosyltransferases that process the dammarane core. Using dammarenediol-II (20S) leads to non-productive binding and failure of the enzymatic cascade [1][2].

Chemotaxonomic Marker for Dipterocarpaceae Resins

Dammarenediol-I is a confirmed constituent of Hopea pubescens resin, alongside other chemotaxonomic markers. Procurement of dammarenediol-I from authenticated Dipterocarpaceae sources supports species identification studies and natural product authentication protocols [3].

Analytical Reference Standard for Chiral Purity Assessment

The distinct 20R configuration of dammarenediol-I makes it essential as a reference standard for HPLC or SFC methods that separate dammarenediol-I from dammarenediol-II. Absence of the correct reference compound leads to misassignment of ep1meric composition in natural extracts or synthetic mixtures [2].

Starting Material for Semisynthetic Dammarane Derivatives

The 3β,20R-diol functionality and the Δ²⁴-ene double bond of dammarenediol-I offer two distinct handles for selective chemical derivatization. The (20R)-configuration ensures that semisynthetic products retain the stereochemistry required for biological activity, an advantage not reproducible with the (20S)-epimer [2].

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